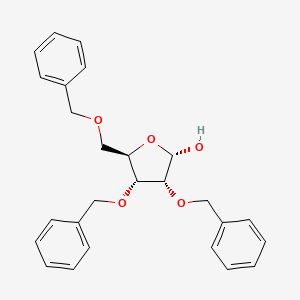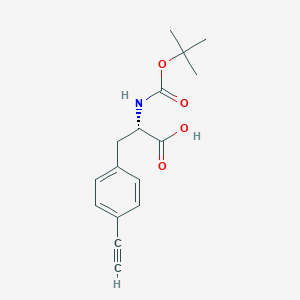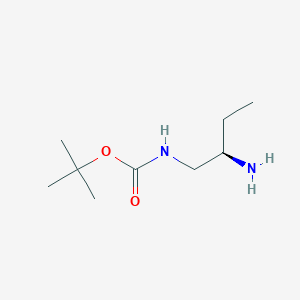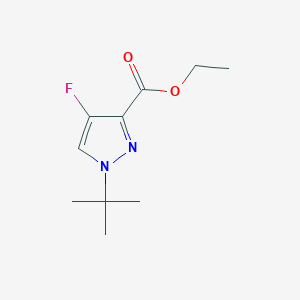
Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butyl group, a fluoro substituent, and an ethyl ester functional group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the fluoro substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Introduction of the tert-butyl group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.
Esterification: Ethanol and sulfuric acid or p-toluenesulfonic acid.
Alkylation: Potassium tert-butoxide and tert-butyl halides.
Major Products Formed
Substitution: Products with different nucleophiles replacing the fluoro group.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Agrochemicals: Used in the development of pesticides and herbicides.
Material science: Employed in the synthesis of functional materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent can enhance binding affinity through hydrogen bonding and electrostatic interactions. The tert-butyl group provides steric hindrance, influencing the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-(tert-butyl)-4-chloro-1H-pyrazole-3-carboxylate: Similar structure but with a chloro substituent instead of fluoro.
Ethyl 1-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylate: Contains a methyl group instead of fluoro.
Ethyl 1-(tert-butyl)-4-nitro-1H-pyrazole-3-carboxylate: Contains a nitro group instead of fluoro.
The uniqueness of this compound lies in the presence of the fluoro substituent, which can significantly influence its electronic properties and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 1-tert-butyl-4-fluoropyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-5-15-9(14)8-7(11)6-13(12-8)10(2,3)4/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJSGRIEWNCXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
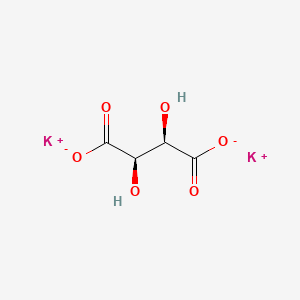
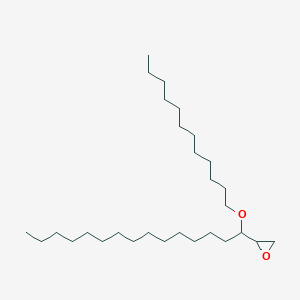
![2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B8099679.png)
![(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B8099686.png)
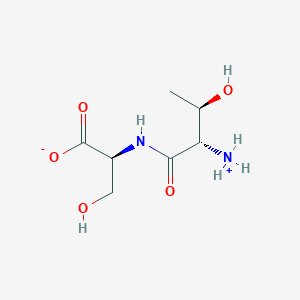
![(3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B8099711.png)
![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8099714.png)
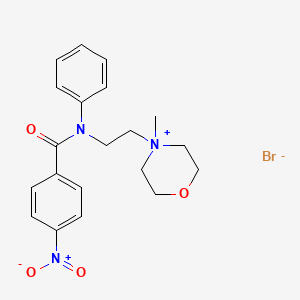

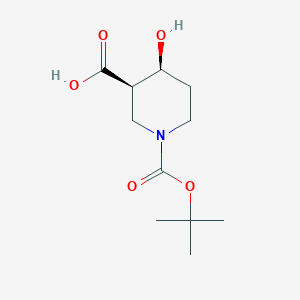
![(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8099759.png)
